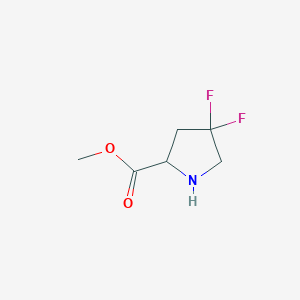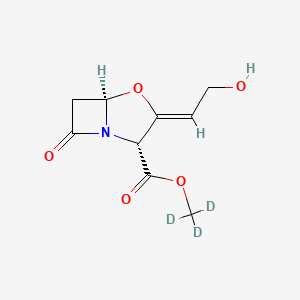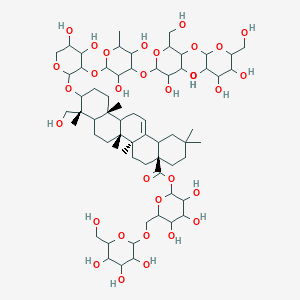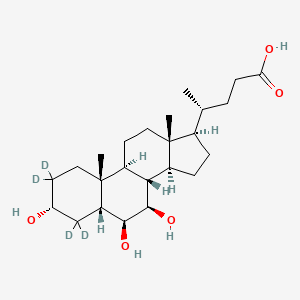
beta-Muricholic acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Muricholic acid-d4 is a deuterated form of beta-Muricholic acid, a primary bile acid predominantly found in mice. It is a chemically modified version where four hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid due to its similar chemical properties but distinct mass.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Muricholic acid-d4 involves the incorporation of deuterium into the beta-Muricholic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in beta-Muricholic acid with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: This involves the stepwise chemical synthesis of beta-Muricholic acid with deuterium-labeled precursors. The process includes multiple steps such as hydroxylation, oxidation, and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control.
化学反应分析
Types of Reactions
Beta-Muricholic acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: This involves the reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This includes the replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterated chloroform and deuterated methanol.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
科学研究应用
Beta-Muricholic acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid and related compounds.
Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in conditions such as cholesterol gallstones and liver diseases.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control processes.
作用机制
Beta-Muricholic acid-d4 exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR). It regulates bile acid synthesis via a positive feedback mechanism, influencing various metabolic pathways. The molecular targets include enzymes involved in bile acid synthesis and transporters responsible for bile acid reabsorption in the intestine.
相似化合物的比较
Similar Compounds
Alpha-Muricholic acid: Another primary bile acid found in mice, differing in the position of hydroxyl groups.
Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different biological functions.
Ursodeoxycholic acid: A secondary bile acid used therapeutically in humans for the treatment of gallstones and liver diseases.
Uniqueness
Beta-Muricholic acid-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Its specific interactions with bile acid receptors and its role in regulating bile acid synthesis also distinguish it from other bile acids.
属性
分子式 |
C24H40O5 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2 |
InChI 键 |
DKPMWHFRUGMUKF-APBBRSFGSA-N |
手性 SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

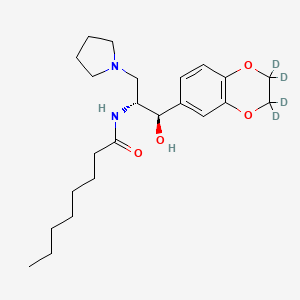
![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
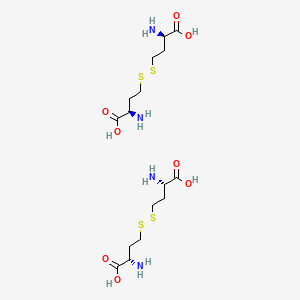
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
